molecular formula C12H13N5O3S B4056544 2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide

2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide

Cat. No.: B4056544
M. Wt: 307.33 g/mol
InChI Key: OJBPYWUYKRWALW-UHFFFAOYSA-N
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Description

2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide is a useful research compound. Its molecular formula is C12H13N5O3S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.07391047 g/mol and the complexity rating of the compound is 349. The solubility of this chemical has been described as >46.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, demonstrates significant antimicrobial properties. The synthesis of these compounds involves a multi-step chemical reaction starting from citrazinic acid, leading to compounds with notable antibacterial and antifungal activities. This area of research is crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).

Heterocyclic Systems in Anti-inflammatory Applications

The synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon has shown potential anti-inflammatory applications. This research highlights the versatility of pyrimidinones and oxazinones in the development of anti-inflammatory agents, showcasing the chemical versatility and potential therapeutic applications of these compounds (Amr et al., 2007).

Antitumor Activity and Synthesis of Novel Compounds

The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored for their anticancer properties. These studies involve attaching different aryloxy groups to the pyrimidine ring, testing their activity on cancer cell lines, and identifying compounds with appreciable growth inhibition potential. This line of research is instrumental in discovering new anticancer agents (Al-Sanea et al., 2020).

Novel Synthesis Routes and Chemical Transformations

Research on the chemical synthesis of pyrimidin-4-ones and their transformations into medium-ring lactams highlights innovative approaches to chemical synthesis and the potential for discovering new chemical entities with unique properties. These studies not only contribute to the understanding of chemical reactivity and mechanisms but also open up possibilities for novel applications in various fields of chemistry and pharmacology (Hirai et al., 1980).

Properties

IUPAC Name

2-[6-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxypyridazin-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-7-5-11(15-12(14-7)21-2)20-10-4-3-9(16-17-10)19-6-8(13)18/h3-5H,6H2,1-2H3,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBPYWUYKRWALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=NN=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide
Reactant of Route 2
2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide
Reactant of Route 3
2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide
Reactant of Route 4
2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide
Reactant of Route 5
2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.